molecular formula C13H12BrF3N2O2 B4951491 1-(4-bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-(4-bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4951491
M. Wt: 365.15 g/mol
InChI Key: JEXTZQURBIXJJI-UHFFFAOYSA-N
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Description

1-(4-Bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with significant potential in various scientific fields. This compound features a bromobenzoyl group, an ethyl group, and a trifluoromethyl group attached to a dihydropyrazol-5-ol core. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF3N2O2/c1-2-10-7-12(21,13(15,16)17)19(18-10)11(20)8-3-5-9(14)6-4-8/h3-6,21H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXTZQURBIXJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps. One common method starts with the preparation of 4-bromobenzoyl chloride, which is then reacted with ethyl hydrazinecarboxylate to form an intermediate. This intermediate undergoes cyclization with trifluoroacetic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

  • 1-(4-Bromobenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 1-(4-Chlorobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
  • 1-(4-Bromobenzoyl)-3-ethyl-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness: 1-(4-Bromobenzoyl)-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of both bromobenzoyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromobenzoyl group provides a site for further functionalization .

This detailed overview highlights the significance and versatility of this compound in various scientific domains

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